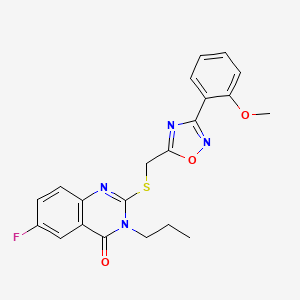![molecular formula C22H29ClN6O2 B2573823 8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione CAS No. 578744-31-7](/img/no-structure.png)
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione is a synthetic compound that belongs to the class of nonselective adenosine receptor antagonists. It is commonly referred to as PSB-36 and has been widely studied for its potential use in the treatment of various diseases.
Mécanisme D'action
PSB-36 acts as a non-selective antagonist of adenosine receptors, which are involved in regulating various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine receptors, PSB-36 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PSB-36 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma.
Avantages Et Limitations Des Expériences En Laboratoire
PSB-36 is a useful tool for studying the role of adenosine receptors in various physiological processes. However, it has some limitations, including its non-selectivity for adenosine receptors and potential off-target effects. Researchers should carefully consider these limitations when designing experiments using PSB-36.
Orientations Futures
There are several potential future directions for research on PSB-36. One area of interest is its potential use in cancer therapy, as it has been shown to have anti-proliferative effects in cancer cells. Another area of interest is its potential use in the treatment of asthma, as it has been shown to have anti-inflammatory and anti-asthmatic effects in animal models. Additionally, further studies are needed to better understand the mechanism of action of PSB-36 and its potential off-target effects.
Méthodes De Synthèse
The synthesis of PSB-36 involves several steps, starting from the reaction of 3-chlorophenylpiperazine with 3-methylxanthine to form 8-(3-chlorophenyl)piperazin-1-yl)-3-methylxanthine. This intermediate is then reacted with hexyl isocyanate to form 8-[4-(3-chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylxanthine. Finally, the compound is cyclized using a mixture of acetic anhydride and acetic acid to obtain the desired product, PSB-36.
Applications De Recherche Scientifique
PSB-36 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-proliferative effects in vitro and in vivo.
Propriétés
Numéro CAS |
578744-31-7 |
|---|---|
Nom du produit |
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
Formule moléculaire |
C22H29ClN6O2 |
Poids moléculaire |
444.96 |
Nom IUPAC |
8-[4-(3-chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H29ClN6O2/c1-3-4-5-6-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)17-9-7-8-16(23)15-17/h7-9,15H,3-6,10-14H2,1-2H3,(H,25,30,31) |
Clé InChI |
HJMLXIPJQNYLGM-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



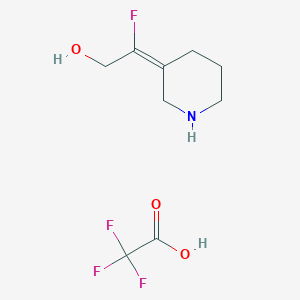
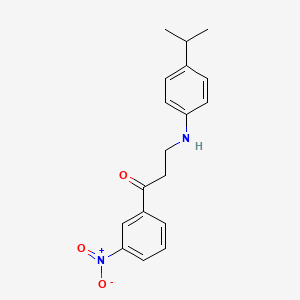
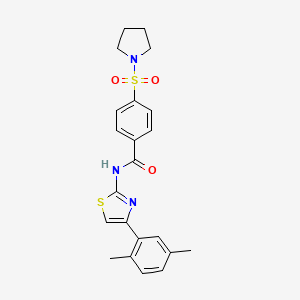

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)
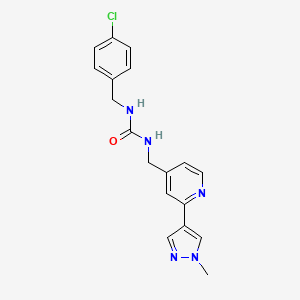
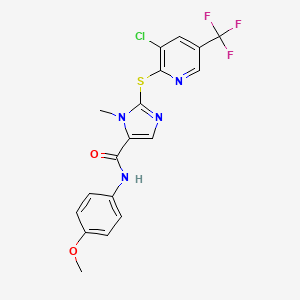
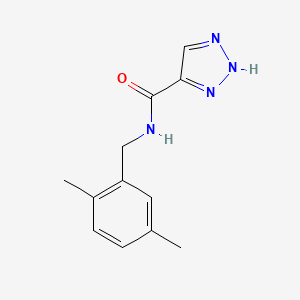
![Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2573755.png)

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2573760.png)

